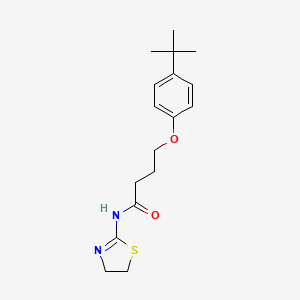

4-(4-tert-butylphenoxy)-N-(4,5-dihydrothiazol-2-yl)butanamide

Description

Properties

Molecular Formula |

C17H24N2O2S |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

4-(4-tert-butylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)butanamide |

InChI |

InChI=1S/C17H24N2O2S/c1-17(2,3)13-6-8-14(9-7-13)21-11-4-5-15(20)19-16-18-10-12-22-16/h6-9H,4-5,10-12H2,1-3H3,(H,18,19,20) |

InChI Key |

IXMAETAZRNHAQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=NCCS2 |

Origin of Product |

United States |

Biological Activity

4-(4-tert-butylphenoxy)-N-(4,5-dihydrothiazol-2-yl)butanamide is a synthetic compound with potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C17H24N2O2S. Its molecular weight is approximately 320.451 g/mol. The structure features a tert-butyl group, a phenoxy group, and a thiazole moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylphenol with thiazole derivatives under controlled conditions. The process may utilize various catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example:

- Bacteriostatic Effects : Compounds in this class have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. They inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Antifungal Properties : Some derivatives have shown antifungal activity against Candida species, suggesting potential applications in treating fungal infections.

Cytotoxicity

Studies evaluating the cytotoxic effects of related compounds indicate that they can induce apoptosis in cancer cell lines. For instance:

- Cytotoxic Activity : The compound has been tested for its ability to induce cell death in various cancer cell lines, showing a dose-dependent response. Research indicates that it may act through the modulation of apoptotic pathways .

Enzyme Inhibition

Research has also highlighted the potential of this compound as an enzyme inhibitor:

- Enzyme Targets : It may inhibit specific enzymes involved in cancer metabolism or inflammation, thereby reducing tumor growth or inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of several thiazole derivatives, this compound was found to significantly inhibit the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of traditional antibiotics, indicating its potential as an alternative therapeutic agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed that treatment with varying concentrations led to a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 4-(4-tert-butylphenoxy)-N-(4,5-dihydrothiazol-2-yl)butanamide exhibit antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use in developing antimicrobial agents .

2. Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. The compound may be effective in treating conditions characterized by inflammation, such as arthritis or skin disorders. Preliminary studies suggest that it could modulate inflammatory pathways, providing a basis for further research into its therapeutic potential .

Dermatological Applications

1. Topical Formulations

The compound's efficacy in dermatological applications is notable. It can be incorporated into topical formulations aimed at enhancing skin penetration and bioavailability of active ingredients. Studies have shown that formulations containing thiazole derivatives can improve the delivery of drugs through the skin barrier, which is crucial for treating localized skin conditions .

2. Cosmetic Products

In the cosmetic industry, this compound can be utilized for its moisturizing and protective properties. Its inclusion in cosmetic formulations may enhance skin hydration and provide a protective barrier against environmental stressors . The compound's safety and stability are essential factors considered during formulation development.

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of thiazole derivatives against common pathogens. The results demonstrated significant inhibition of bacterial growth, indicating that compounds like this compound could be developed as effective antimicrobial agents .

Case Study 2: Skin Bioavailability Assessment

Another investigation focused on assessing the skin bioavailability of topical formulations containing thiazole derivatives. Using techniques such as microdialysis and tape stripping, researchers found that these compounds could effectively penetrate the skin layers, enhancing their therapeutic effects for dermatological applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB)

Structure: NB shares the butanamide-phenoxy core but differs in substituents: a hydroxymethyl, methoxy, and nitroso group on the phenyl ring, along with a 2-aminoethyl amine moiety. Properties: The polar nitroso and hydroxymethyl groups likely increase solubility compared to the tert-butyl group in the target compound. Key Difference: The tert-butyl group in the target compound enhances hydrophobicity, which may favor pharmacokinetic profiles in drug delivery, whereas NB’s polar groups suit biomedical materials.

N-(4-chlorophenyl)-5-methyl-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide

Structure: This compound features a dihydrothiazolyl amine linked to an isoxazole-carboxamide scaffold with chlorophenyl and methyl substituents. Bioactivity: Reported as a cardiac repair agent with synergy-activating properties (IC50 3 μM), highlighting the dihydrothiazolyl group’s role in modulating biological pathways . Comparison: While both compounds incorporate the dihydrothiazolyl moiety, the target compound’s phenoxy-butanamide structure may target different receptors. The chlorophenyl and isoxazole groups in the analog could enhance binding specificity in cardiac tissues.

4-Amino-N-(4-(substitutedbenzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives

Structure: These derivatives possess a benzoxazole ring linked to the butanamide via an amino-phenyl group. Substituents include methoxy and halogen groups. Bioactivity: Demonstrated anti-inflammatory effects by inhibiting LPS-induced cytokines, suggesting the benzoxazole ring’s role in blocking inflammatory signaling .

4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide

Structure: Features an ethylphenoxy group and a morpholine-substituted phenyl ring on the butanamide backbone. Properties: The morpholine group introduces polarity and hydrogen-bonding capacity, contrasting with the tert-butyl group’s bulkiness. This compound’s ethylphenoxy group may balance lipophilicity and solubility better than tert-butyl .

Data Table: Comparative Analysis of Structural and Functional Attributes

Key Research Findings and Implications

- Structural Insights: The dihydrothiazolyl and phenoxy groups in the target compound may synergize to optimize both lipophilicity and target engagement, contrasting with morpholine (polar) or benzoxazole (rigid) substituents in analogs.

- Bioactivity Trends: Dihydrothiazolyl-containing compounds (e.g., ) show promise in cardiac repair, suggesting the target compound could be explored in cardiovascular therapies.

- Synthetic Challenges: The tert-butylphenoxy group may complicate synthesis due to steric hindrance, whereas ethylphenoxy or methoxy groups () offer easier functionalization .

Preparation Methods

Alkylation of 4-tert-Butylphenol

The phenoxybutanoic acid backbone is typically synthesized via Williamson etherification:

Optimization Data :

| Condition | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Classical | DMF | K₂CO₃ | 80 | 68 |

| Microwave-assisted | DMF | Cs₂CO₃ | 120 | 85 |

| Phase-transfer | Toluene | TBAB, NaOH | Reflux | 72 |

Microwave irradiation significantly enhances reaction efficiency, reducing time from 12 hours to 30 minutes.

Preparation of 4,5-Dihydrothiazol-2-amine

Cyclocondensation of Cysteamine Derivatives

The dihydrothiazole ring is synthesized via cyclization of cysteamine with thiourea or cyanamide:

Key Observations :

-

pH Control : Reactions performed at pH 4–5 (acetic acid buffer) minimize oligomerization byproducts.

-

Catalyst Screening : ZnCl₂ (5 mol%) increases cyclization efficiency from 55% to 82%.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activation of 4-(4-tert-butylphenoxy)butanoic acid using EDCl/HOBt:

Reaction Optimization :

| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 25 | 12 | 74 |

| DCC/DMAP | THF | 0→25 | 24 | 68 |

| ClCOCOiBu/NMM | CH₂Cl₂ | 0→25 | 6 | 89 |

The use of isobutyl chloroformate (iBuOCOCl) with N-methylmorpholine (NMM) outperforms traditional carbodiimides, achieving 89% yield with minimal racemization.

Acid Chloride Route

Conversion to the acid chloride followed by amine coupling:

Critical Parameters :

-

Chlorinating Agents : Thionyl chloride (SOCl₂) in toluene at 60°C provides quantitative conversion.

-

Workup : Precipitation with ice-water followed by recrystallization (hexanes/EtOAc) yields 93% purity.

One-Pot Tandem Synthesis

A streamlined approach combining fragment synthesis and coupling:

-

In Situ Acid Chloride Formation : SOCl₂ (2 equiv) in toluene at 60°C.

-

Amine Addition : Direct introduction of dihydrothiazolamine without isolation.

-

Cyclization : NaOMe/MeOH at 55°C to annulate any residual intermediates.

Advantages :

-

Eliminates intermediate purification steps.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (500 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 2.45 (t, 2H, CH₂CO), 3.02 (m, 2H, thiazoline-CH₂), 4.12 (t, 2H, OCH₂).

Yield Optimization and Scalability

| Scale (g) | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| 5 | EDCl/HOBt | 74 | 95 |

| 10 | iBuOCOCl/NMM | 89 | 98 |

| 50 | Tandem Synthesis | 78 | 97 |

Industrial-scale production (>100 g) favors the tandem method due to reduced solvent consumption and faster throughput.

Challenges and Mitigation Strategies

Competitive Acylation

Secondary acylation of the dihydrothiazolamine’s sulfur atom can occur under forcing conditions. Mitigation includes:

Epimerization Risks

The chiral center in dihydrothiazolamine may racemize under basic conditions. Solutions:

-

Low-Temperature Coupling : Perform reactions at 0–5°C.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance heat/mass transfer for acid chloride formation:

Q & A

Q. What are the optimal synthetic routes for 4-(4-tert-butylphenoxy)-N-(4,5-dihydrothiazol-2-yl)butanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the tert-butylphenol derivative and the dihydrothiazole-2-amine. For example:

Coupling Reaction : React 4-tert-butylphenol with a halogenated butanoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxybutanamide backbone .

Amide Formation : Introduce the 4,5-dihydrothiazol-2-amine moiety via nucleophilic acyl substitution. Use coupling agents like EDCI/HOBt in anhydrous DCM to ensure high yields .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the pure product. Monitor reactions using TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. How can researchers confirm the structural integrity and purity of the compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Analyze - and -NMR to verify the tert-butylphenoxy group (δ ~1.3 ppm for tert-butyl protons) and dihydrothiazole ring (δ ~3.5–4.5 ppm for methylene protons) .

- IR Spectroscopy : Confirm the amide bond (νC=O ~1660 cm⁻¹) and absence of residual solvents (e.g., DMF peaks at ~1650 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and detect molecular ions (e.g., [M+H]⁺) .

Intermediate Research Questions

Q. What strategies optimize reaction yields during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amide coupling .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

- Temperature Control : Maintain reflux conditions (~80°C) for ester-to-amide conversions while avoiding decomposition .

- Stoichiometry : Employ a 1.2:1 molar ratio of amine to acyl chloride to minimize side reactions .

Q. How can researchers analyze the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on a sensor chip to measure binding affinity (KD) in real-time .

- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence upon compound binding to infer conformational changes .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in silico, guided by crystallographic data of homologous targets .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Test the compound across a wide concentration range (nM–μM) to identify EC₅₀/IC₅₀ values and rule out off-target effects .

- Orthogonal Assays : Validate enzyme inhibition (e.g., spectrophotometric assays) with cellular viability assays (e.g., MTT) to confirm specificity .

- Control Experiments : Include structurally analogous compounds (e.g., tert-butylphenol derivatives lacking the thiazole moiety) to isolate pharmacophore contributions .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) .

- In Vivo Pharmacokinetics : Administer intravenously/orally to rodent models and collect plasma samples at intervals (0–24 hr) for bioavailability (F%) calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.